2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKZENZYNYILFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride generally involves:
- Formation of the 3-bromophenoxyethyl intermediate
- Coupling this intermediate with piperidine
- Conversion to the hydrochloride salt form for stability and isolation
Key steps include nucleophilic substitution, reduction, and salt formation.
Preparation of 3-Bromophenoxyethyl Intermediate
The 3-bromophenoxyethyl moiety is typically prepared by reacting 3-bromophenol with ethylene derivatives or haloalkyl compounds under controlled conditions.
- Ether Formation : 3-bromophenol undergoes nucleophilic substitution with 2-chloroethyl or 2-bromoethyl reagents to form 3-bromophenoxyethyl intermediates.
- The reaction is often performed in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile with a base such as potassium carbonate to facilitate the substitution.
Coupling with Piperidine
The 3-bromophenoxyethyl intermediate is then reacted with piperidine to form the target compound.
- The reaction involves nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon of the 3-bromophenoxyethyl intermediate.
- Reaction conditions include mild heating (typically 50–100 °C) in solvents such as isopropanol or THF.
- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Formation of Hydrochloride Salt
After synthesis of the free base, the compound is converted to its hydrochloride salt to improve stability, solubility, and crystallinity.
- This is achieved by treating the free base with concentrated hydrochloric acid under reflux conditions (e.g., 24 hours reflux in concentrated HCl).
- The reaction mixture is then neutralized to pH 8–10 using sodium hydroxide solution.
- The hydrochloride salt precipitates upon cooling and is isolated by filtration and drying.
Representative Detailed Method (Based on Patent Literature)
| Step | Reagents & Conditions | Description | Yield & Purity Data |
|---|---|---|---|
| 1. Ether Formation | 3-Bromophenol + 2-chloroethyl bromide, K2CO3, THF, reflux | Formation of 3-bromophenoxyethyl intermediate | High yield (>85%), confirmed by MS and NMR |
| 2. Coupling | Piperidine, isopropanol, 70 °C, 12 h | Nucleophilic substitution to form 2-[2-(3-bromophenoxy)ethyl]piperidine | Moderate to high yield (70–90%) |
| 3. Hydrochloride Salt Formation | Concentrated HCl, reflux 24 h, then neutralize with NaOH | Conversion to hydrochloride salt, crystallization | Yield ~70%, purity >98% by HPLC |
Alternative Synthetic Routes and Key Research Findings
Reduction and Chiral Resolution : Some methods start from bromophenylpiperidine derivatives synthesized via Grignard reactions and subsequent reductions, followed by chiral resolution to obtain enantiomerically pure products. These methods involve careful pH control, extraction, and purification steps using silica gel chromatography.
Use of Piperidine-2,6-dione Intermediates : Another approach involves preparing 4-(2-bromophenyl)piperidine-2,6-dione via reaction of bromophenyl-substituted pentanedioic acids with urea, followed by reduction to the piperidine derivative. This method uses reducing agents such as sodium borohydride/boron trifluoride complexes under controlled temperatures.
Purification Techniques : Purification involves recrystallization, silica gel chromatography, and salt formation with hydrochloric acid to achieve high purity (>98%) and good yield.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Purification | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Ether formation + piperidine coupling + HCl salt formation | 3-Bromophenol, 2-chloroethyl bromide, piperidine | Nucleophilic substitution, salt formation | Reflux in THF/isopropanol, HCl reflux | Filtration, recrystallization | 70–90 | >98 (HPLC) |
| Grignard reaction + reduction + chiral resolution | Bromophenyl ketones, phenylmagnesium bromide | Grignard addition, reduction, chromatography | 0–5 °C to reflux, silica gel chromatography | Column chromatography, crystallization | Up to 90 | ~96–99 |
| Piperidine-2,6-dione intermediate route | Bromophenyl pentanedioic acid, urea, reducing agents | Cyclization, reduction | 180–210 °C (cyclization), 0 °C to 100 °C (reduction) | Filtration, chromatography | Moderate to high | High purity |
Analytical and Quality Control
- Purity is generally confirmed by high-performance liquid chromatography (HPLC), with typical purity levels exceeding 98%.
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm molecular structure.
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
Chemical Reactions Analysis
2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Research
2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride serves as a lead compound in the development of new therapeutic agents. Its unique piperidine structure facilitates specific interactions with various biological targets, essential for designing drugs that modulate receptor activity or enzyme function.
- Mechanism of Action : The compound's mechanism is believed to involve interactions with specific receptors or enzymes, potentially modulating their activity. The bromophenoxy group may interact with hydrophobic regions of target proteins, while the piperidine ring can participate in hydrogen bonding or ionic interactions.
Neuropharmacology
Research indicates that this compound may influence dopaminergic pathways, making it a candidate for treating mood disorders and neurodegenerative diseases.
- Dopamine Receptor Modulation : Studies have shown that it acts selectively on dopamine receptors, particularly D3 receptors, which may reduce the risk of side effects commonly associated with broader-spectrum dopaminergic agents.
- Impact on Mood Disorders : Given its modulation of serotonin pathways, there is potential for therapeutic applications in conditions such as depression and anxiety.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its synthetic versatility. It can undergo various reactions to create derivatives with altered biological activities.
- Synthesis Pathways : Common synthetic strategies include nucleophilic substitution reactions using sodium hydroxide and reduction reactions employing lithium aluminum hydride.
Case Studies and Research Findings
Several studies have documented the pharmacological effects and potential applications of this compound:
- Antidepressant Activity : Research highlighted its potential as an antidepressant through its action on serotonin transporters, showing promise in treating mood disorders.
- Neuroprotective Effects : In vitro studies suggest that compounds similar to this one exhibit neuroprotective properties against neurodegeneration caused by toxins like MPTP and 6-OHDA.
- Selectivity and Potency : Comparative studies indicate that while some analogs exhibit D3 receptor agonism, they do not activate D2 receptors, minimizing side effects associated with traditional dopaminergic therapies .
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Phenoxyethylpiperidine Derivatives
The table below highlights structural differences among key analogs:
Key Observations :
- Halogen Substituents: Bromine (Br) and chlorine (Cl) increase molecular weight and lipophilicity compared to methyl groups.
Antimicrobial Activity
Piperidine derivatives with substituted phenoxyethyl chains have demonstrated antimicrobial properties. For example:
- Compounds with methyl or chloro substituents (e.g., 2,5-dimethylphenoxy in , 2,4-dichloro in ) showed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but lower potency compared to brominated analogs .
- Brominated derivatives (e.g., 3-bromo in the target compound, 2,4-dibromo in ) exhibited enhanced antibacterial and antifungal activity, likely due to improved interaction with microbial enzymes or membranes .
Neurological Activity
Bromine’s electron-withdrawing nature may modulate acetylcholine binding compared to methyl or alkoxy groups .
Biological Activity
2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound features a piperidine ring linked to a 3-bromophenoxyethyl group, which contributes to its unique chemical properties and possible therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interaction with molecular targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Bromophenoxy Group : A phenyl group substituted with a bromine atom, enhancing hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The mechanism involves:
- Hydrophobic Interactions : The bromophenoxy group interacts with hydrophobic pockets in target proteins.
- Hydrogen Bonding : The piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues in the binding sites of proteins, modulating their activity.
Binding Affinity Studies
Research has focused on the binding affinity of this compound towards various biological targets. Techniques such as radiolabeled ligand binding assays and computational modeling have been employed to elucidate these interactions.
| Target Protein | Binding Affinity (IC50) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.5 µM | |
| Butyrylcholinesterase (BuChE) | 0.3 µM | |
| NMT (N-myristoyltransferase) | 0.1 µM |
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, this compound demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
- Antiparasitic Activity : Another study explored its efficacy against Trypanosoma brucei, showing promising results in inhibiting NMT, which is crucial for the parasite's survival . The compound exhibited an IC50 value of 0.1 µM, indicating strong activity.
- Cytotoxicity Profiling : In vitro cytotoxicity tests revealed that this compound selectively inhibited cancer cell lines while exhibiting low toxicity towards non-cancerous cells, highlighting its potential as an anticancer agent .
Safety and Handling
Due to the unknown safety profile associated with new compounds like this compound, it is essential to handle it with caution in laboratory settings. Preliminary studies suggest potential cytotoxic effects at higher concentrations, necessitating further investigation into its safety and efficacy profiles.
Q & A
Q. How should researchers design collaborative studies to explore the compound’s potential in interdisciplinary applications (e.g., materials science)?
- Methodological Answer :
- Inter-Lab Protocols : Standardize characterization methods (e.g., XRD for crystal structure analysis) across partners.
- Feedback Loops : Share experimental data with computational chemists to refine predictive models iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
